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The heat treatment of milk, a critical step for ensuring microbiological safety and extending

shelf life, inevitably induces chemical changes. Among these, the Maillard reaction, a non-

enzymatic browning reaction between reducing sugars and amino acids, is of significant

interest. Furosine (ε-N-2-furoylmethyl-L-lysine), an early-stage Maillard reaction product,

serves as a key indicator of the intensity of heat treatment applied to milk. This guide provides

a quantitative comparison of furosine levels in pasteurized and Ultra-High Temperature (UHT)

treated milk, supported by experimental data and detailed methodologies.

Quantitative Data Summary
The concentration of furosine is significantly influenced by the severity of the heat treatment.

Ultra-High Temperature (UHT) processing, which involves higher temperatures than

pasteurization, results in substantially higher levels of furosine. The following table

summarizes quantitative data on furosine concentrations found in raw, pasteurized, and UHT

milk from various studies.
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Milk Type Processing Method
Furosine
Concentration
(mg/100g protein)

Reference

Raw Milk - 4 - 5 [1]

Pasteurized Milk
Low-Temperature

Long-Time (LTLT)
7.55 - 8.95

Pasteurized Milk
High-Temperature

Short-Time (HTST)
4 - 7 [1]

Pasteurized Milk
High-Temperature

Short-Time (HTST)
11.23 - 13.85

UHT Milk Direct Heating 35 - 109 [2]

UHT Milk Indirect Heating 168 - 180 [2]

UHT Milk - 122.5 ± 26.8 [3]

Sterilized Milk (In-

bottle)
- up to 372 [1]

Note: Furosine is not typically present in raw milk and its formation is a direct result of heat

processing.[4] The values for raw milk represent baseline levels found in unprocessed milk.

Studies consistently show that sterilized milk contains significantly higher concentrations of

Maillard reaction products, including furosine, compared to raw, LTLT, and HTST milk.[5] The

generation of furosine in sterilized milk can be 2.5 to 5.0 times higher than in raw milk, while in

pasteurized milk it is 1.4 to 2.8 times higher.[5]

Maillard Reaction and Furosine Formation
The initial step of the Maillard reaction involves the condensation of a reducing sugar, primarily

lactose in milk, with the free amino group of a lysine residue in milk proteins. This reaction

forms a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine.

Subsequent Amadori rearrangement leads to the formation of a more stable ketosamine

compound, known as the Amadori product (e.g., lactulosyl-lysine). Furosine itself is not
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present in the heated milk but is an artifact formed during the acid hydrolysis of the Amadori

product during analysis.[6][7]
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Maillard reaction pathway to furosine formation.

Experimental Protocol for Furosine Determination
The quantification of furosine in milk is most commonly achieved through acid hydrolysis of the

milk sample followed by analysis using High-Performance Liquid Chromatography (HPLC) with

UV detection.

1. Sample Preparation and Hydrolysis:

A known quantity of milk, corresponding to approximately 30-70 mg of protein, is placed in a

screw-cap vial.[8]

Add 8 mL of 8 M hydrochloric acid (HCl).[9]

The vial is flushed with nitrogen, sealed, and heated at 110°C for 23 hours to hydrolyze the

proteins and convert the Amadori product to furosine.[8][9]

After hydrolysis, the sample is cooled.

2. Sample Clean-up:

The hydrolysate is filtered, often through a 0.45 µm membrane filter, to remove any

particulate matter.[6]
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The filtered solution may be diluted with HPLC-grade water as needed to fall within the

calibration range.

3. HPLC Analysis:

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

Column: A reversed-phase C18 column is typically employed.

Mobile Phase: A common mobile phase consists of an aqueous solution of a pairing agent

like sodium heptanesulfonate mixed with an organic modifier such as acetonitrile and

acidified with formic acid.[9]

Detection: Furosine is detected by its UV absorbance at 280 nm.[9]

Quantification: The concentration of furosine in the sample is determined by comparing the

peak area from the sample chromatogram to a calibration curve prepared using furosine

standards.[6] The final concentration is expressed as mg of furosine per 100 g of protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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